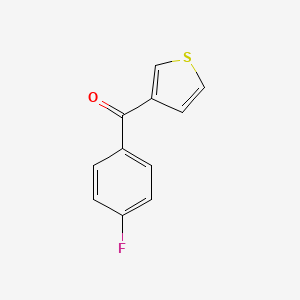

3-(4-Fluorobenzoyl)thiophene

Description

Contextual Significance of Thiophene (B33073) and Fluorinated Derivatives in Contemporary Chemical Sciences

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in heterocyclic chemistry. derpharmachemica.com Its structural resemblance to benzene (B151609) allows it to serve as a bioisostere in drug design, where the substitution of a benzene ring with a thiophene ring can modulate a molecule's biological activity and metabolic profile. derpharmachemica.comeprajournals.com Thiophene derivatives are integral to a wide array of pharmacologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties, among others. eprajournals.comresearchgate.net The thiophene nucleus is a key building block in the synthesis of numerous pharmaceuticals. derpharmachemica.com

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. ontosight.ai In medicinal chemistry, this can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. researchgate.net Fluorinated thiophenes, in particular, are a prominent class of sulfur heterocycles with extensive applications in the development of advanced materials such as conducting polymers and liquid crystals. researchgate.netacs.org The synergy between the thiophene scaffold and fluorine substitution has thus created a rich field of chemical research. nih.gov

Overview of Research Trajectories for 3-(4-Fluorobenzoyl)thiophene and Related Structures

Research involving this compound primarily revolves around its synthesis and its use as a precursor for more complex molecules with potential applications in various fields of chemistry. The synthesis of this compound and its analogs is a key area of investigation, with studies often focusing on optimizing reaction conditions and yields. For instance, the acylation of 3-acetylthiophene (B72516) with 4-fluorobenzoyl chloride has been explored as a route to related structures. arkat-usa.org

The chemical reactivity of this compound and similar structures is another significant research avenue. The presence of the carbonyl group and the fluorinated phenyl ring attached to the thiophene core provides multiple sites for further chemical modification. These modifications can include reactions at the carbonyl group, electrophilic substitution on the thiophene or phenyl rings, and transformations involving the fluorine atom.

Furthermore, derivatives of this compound are being investigated for their potential biological activities. While direct studies on the biological profile of this compound itself are not extensively documented in publicly available literature, the broader class of fluorinated benzoylthiophenes is of interest in medicinal chemistry. For example, related structures have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. mdpi.com The structural motif of a fluorinated aromatic ring coupled to a thiophene system is a recurring theme in the design of new therapeutic agents. ontosight.aievitachem.com

Table 1: Chemical and Physical Properties of this compound and a Related Compound

| Property | This compound | 3-(4-Fluorophenyl)thiophene |

| Molecular Formula | C11H7FOS | C10H7FS |

| Molecular Weight | 206.24 g/mol | 178.23 g/mol nih.gov |

| IUPAC Name | (4-Fluorophenyl)(thiophen-3-yl)methanone | 3-(4-fluorophenyl)thiophene nih.gov |

| CAS Number | 66933-91-9 | 119492-73-8 nih.gov |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CSC=C2)F | C1=CC(=CC=C1)C2=CSC=C2F nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIMADSKZUFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591594 | |

| Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64844-96-8 | |

| Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluorobenzoyl Thiophene and Its Structural Analogs

Direct Acylation Strategies

Direct acylation methods involve the introduction of the 4-fluorobenzoyl group onto a pre-existing thiophene (B33073) ring in a single step. These are among the most straightforward approaches to synthesizing aryl thiophene ketones.

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. sigmaaldrich.com In the context of 3-(4-fluorobenzoyl)thiophene, this reaction involves the electrophilic aromatic substitution of thiophene using 4-fluorobenzoyl chloride as the acylating agent. lookchem.com The reaction is typically promoted by a strong Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most common choice. smolecule.comgoogle.com

The mechanism begins with the formation of a complex between the Lewis acid and the chlorine atom of 4-fluorobenzoyl chloride. sigmaaldrich.com This is followed by the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion, which serves as the electrophile. sigmaaldrich.com The electron-rich thiophene ring then attacks the acylium ion. Thiophene is highly reactive towards electrophilic substitution, significantly more so than benzene (B151609), and preferentially reacts at the C2 position due to the greater ability of the adjacent sulfur atom to stabilize the cationic intermediate (the sigma complex). Consequently, direct acylation of unsubstituted thiophene with 4-fluorobenzoyl chloride predominantly yields 2-(4-fluorobenzoyl)thiophene. The synthesis of the 3-substituted isomer via this direct route is challenging and generally results in low yields, requiring the use of starting materials where the 2- and 5-positions are blocked or employing alternative strategies.

A related example is the synthesis of 2,5-bis(4-fluorobenzoyl)thiophene, where 2,5-thiophene diacid chloride is reacted with fluorobenzene (B45895) in the presence of AlCl₃. google.com This further illustrates the utility of the Friedel-Crafts reaction in creating C-C bonds between thiophene and fluorinated benzene rings. google.com

| Reactants | Catalyst | Solvent | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|

| Thiophene + 3,4-difluorobenzoyl chloride | Aluminum chloride (AlCl₃) | Not specified | Not specified | Forms 3-(3,4-difluorobenzoyl)thiophene, demonstrating the viability of the method for similar compounds. | smolecule.com |

| 2,5-Thiophene diacid chloride + Fluorobenzene | Aluminum chloride (AlCl₃) | Fluorobenzene (reagent and solvent) | 80 °C (Reflux) | Yields 2,5-Bis(4-fluorobenzoyl)thiophene. | google.com |

| Arene + Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Various | Typically 0 °C to room temperature | General method for aryl ketone synthesis via an acylium ion intermediate. | sigmaaldrich.com |

When the thiophene ring already bears substituents, these groups exert a directing influence on the position of incoming electrophiles during Friedel-Crafts acylation. The nature and position of these substituents can be strategically used to favor the formation of 3-aroylated products. Electron-donating groups (EDGs) activate the ring and direct ortho and para (in this case, adjacent and across the ring), while electron-withdrawing groups (EWGs) deactivate the ring and direct meta.

For instance, if the C2 position of thiophene is occupied by a bulky or deactivating group, the acylation may be directed to the C4 or C5 positions. The bioactivation of substituted thiophenes is influenced by the electronic properties of the substituents, with various groups altering the reactivity of the ring. nih.gov The synthesis of complex molecules like 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine involves multiple steps where the substitution pattern on the thiophene ring is carefully constructed. smolecule.com While this specific example is not a direct aroylation of a simple substituted thiophene, it highlights that thiophene rings bearing multiple functional groups, including the 4-fluorobenzoyl moiety, can be synthesized. smolecule.com The order of substituent introduction is critical in multi-step syntheses to achieve the desired isomer. libretexts.org

Multi-Step Synthetic Routes

Multi-step syntheses provide greater control over regiochemistry and allow for the construction of complex thiophene derivatives that are inaccessible through direct methods.

Convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages. nih.gov This strategy is highly effective for preparing this compound and its analogs. A common convergent strategy involves a metal-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. smolecule.com

In a typical Suzuki coupling approach, a thiophene-3-boronic acid derivative is reacted with a 4-fluorohalobenzene (e.g., 4-fluoro-1-iodobenzene) in the presence of a palladium catalyst and a base. Alternatively, a 3-halothiophene can be coupled with a 4-fluorophenylboronic acid. After the successful coupling to form 3-(4-fluorophenyl)thiophene, the benzoyl group can be introduced at the desired position through a subsequent Friedel-Crafts acylation or related reaction, although this would again face regioselectivity challenges. A more refined convergent approach would involve coupling a pre-functionalized thiophene with a fluorinated aromatic intermediate. For example, the synthesis of 3-(4-fluorophenyl)thieno[3,2-b]thiophene was achieved starting from 3-bromothiophene, demonstrating a convergent strategy for building complex thiophene systems. researchgate.net The introduction of fluorine into molecules is a key strategy in developing pharmaceuticals to enhance metabolic stability and binding affinity. mdpi.com

| Thiophene Fragment | Aromatic Fragment | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| 3-Bromothiophene | (4-Fluorophenyl)boronic acid | Suzuki Coupling | Forms a C-C bond between the thiophene C3 and the fluorinated ring. | researchgate.net |

| Thiophene derivative | Aryl halide | Suzuki or Stille Coupling | Used to extend π-conjugated systems or introduce fluorine atoms. | smolecule.com |

| Lactam derivatives | 3-Fluoro-4-iodoaniline | Ullmann-Goldberg Reaction | A convergent approach for creating aryl-amine bonds. | nih.gov |

An alternative to modifying a pre-existing thiophene ring is to construct the ring itself from acyclic precursors. This approach offers excellent control over the substitution pattern. nih.govresearchgate.net Numerous methods exist for thiophene ring synthesis, often involving the cyclization of functionalized linear chains containing the necessary carbon and sulfur atoms. researchgate.netbohrium.com

One powerful strategy is the metal-catalyzed heterocyclization of functionalized alkynes. nih.gov For instance, 1-mercapto-3-yn-2-ols can be converted into substituted thiophenes in the presence of a PdI₂ catalyst. organic-chemistry.org By choosing an acyclic starting material that already contains the 4-fluorobenzoyl group, one can construct the desired this compound derivative with high regioselectivity.

Other notable cyclization methods include:

Iodocyclization: The electrophilic iodocyclization of S-containing alkyne substrates is a valuable tool for preparing functionalized iodothiophenes, which can then be further modified. nih.govbohrium.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, such as a polysubstituted thiophene. bohrium.com

Gewald Reaction: This is a classic multicomponent reaction for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the thiophene ring. organic-chemistry.org

A metal-free synthesis of fully substituted thiophenes has been reported via the chemo- and regioselective intramolecular cyclization of α,α′-bis(β-oxodithioesters). rsc.org This demonstrates that even complex substitution patterns, potentially including a 4-fluorobenzoyl group, can be achieved through carefully designed cyclization pathways. rsc.org

| Method | Precursors | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pd-catalyzed Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | PdI₂ / KI in MeOH or ionic liquid | Substituted thiophenes | nih.govorganic-chemistry.org |

| Iodocyclization | S-containing alkyne substrates | Iodine source (e.g., I₂) | Iodinated thiophenes | bohrium.com |

| Paal-Knorr Synthesis | 1,4-Diketones | Lawesson's reagent or P₄S₁₀ | Substituted thiophenes | organic-chemistry.org |

| Intramolecular Cyclization | α,α′-Bis(β-oxodithioesters) | p-TSA in glacial acetic acid | Tetrasubstituted thiophenes | rsc.org |

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and environmental impact of chemical reactions. These methods are applicable to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. It has been successfully applied to the Paal-Knorr thiophene synthesis and in copper-catalyzed cycloaddition reactions. nih.govorganic-chemistry.org This technique provides rapid and efficient heating, often leading to cleaner reactions with fewer side products. nih.gov

Photocatalysis: Visible-light-induced reactions represent a green and mild approach to organic synthesis. A [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals has been developed under metal-free conditions using an acridine (B1665455) photosensitizer to produce multisubstituted thiophenes. organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a cornerstone in medicinal chemistry and materials science for its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. nih.gov This technology utilizes microwave irradiation to directly and efficiently heat reaction mixtures, leading to rapid and clean chemical transformations. oatext.com The synthesis of thiophene derivatives, including complex scaffolds, has been significantly advanced through these protocols. mdpi.comrsc.org

Research has demonstrated the successful application of microwave irradiation in synthesizing substituted 3-benzoylthiophenes. For instance, the synthesis of N-[3-(fluorobenzoyl)-5-substituted-thiophen-2-yl]-acetamide derivatives, which are structurally related to this compound, was achieved by reacting (2-Amino-5-substituted-thiophen-3-yl)-(substituted-fluoro-phenyl)-methanone with an acetic acid derivative. This reaction, conducted in the presence of a coupling agent (T3P) and a catalyst, proceeded efficiently under microwave irradiation at room temperature for just 5-10 minutes, yielding the intermediate product. ijbpas.com Subsequent cyclization steps to form thieno[2,3-e] Current time information in Vanderburgh County, US.nih.govdiazepin-2-one derivatives were also accelerated by microwave heating at 80-90 °C for 50-60 minutes. ijbpas.com

Another prominent microwave-assisted method for creating thiophene structures is the Gewald reaction. The synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, an activated nitrile, sulfur, and morpholine (B109124) was accomplished in just 20 minutes at 70°C, a significant improvement over the 4 hours required with conventional heating. organic-chemistry.org Similarly, the synthesis of 3-aminobenzo[b]thiophenes via microwave irradiation at 130°C resulted in high yields (58–96%) within a short timeframe. rsc.org

The Suzuki coupling reaction, a staple for forming carbon-carbon bonds, is also highly amenable to microwave assistance. A solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides has been developed for the rapid synthesis of thiophene oligomers. nih.govresearchgate.net This environmentally friendly methodology allows for the efficient preparation of complex thiophene structures in minutes. nih.gov

| Reaction Type | Reactants | Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-Bromo-2,2′-bithiophene + Bis(pinacolato)diboron | Microwave, 6 min | Quaterthiophene | 65% | researchgate.net |

| Suzuki Coupling | Dibromoterthiophene + Thienylboronic acid | Microwave, 11 min | Quinquethiophene | 74% | researchgate.net |

| Amide Coupling | (2-Amino-5-substituted-thiophen-3-yl)-(fluoro-phenyl)-methanone + (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid | Microwave, T3P, 5-10 min, RT | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-[3-(fluoro-benzoyl)-5-substituted-thiophen-2-yl]-acetamide | 50-60% | ijbpas.com |

| Gewald Reaction | Arylacetaldehydes + Activated nitriles + Sulfur | Microwave, 20 min, 70°C | 5-Substituted-2-aminothiophenes | High | organic-chemistry.org |

| Direct Arylation | 2-Methylthiophene + 4-Nitrobromobenzene | Pd/CβCAT, GVL, Microwave, 15 min, 120°C | 2-Methyl-5-(4-nitrophenyl)thiophene | Quantitative | frontiersin.org |

Furthermore, sustainable protocols utilizing microwave assistance have been developed. The direct C-H arylation of thiophenes using a heterogeneous palladium catalyst (Pd/CβCAT) in a green solvent, gamma-Valerolactone (GVL), proceeds efficiently under microwave irradiation, a reaction that does not occur under traditional heating with the same catalyst system. frontiersin.org This highlights the unique ability of microwaves to activate catalytic processes, leading to quantitative yields in short reaction times. frontiersin.org

Flow Chemistry Applications in Thiophene Functionalization

Flow chemistry has revolutionized chemical synthesis by providing a platform for safer, more efficient, and highly scalable reactions. rsc.org By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. These advantages are particularly beneficial for C-H functionalization reactions, which can be challenging to control in traditional batch setups. rsc.orgresearchgate.net

A significant application of flow chemistry in this area is the direct arylation of thiophene derivatives. researchgate.netunipd.it Researchers have developed a reliable "in-flow" methodology using a packed-bed reactor containing potassium carbonate as a solid base. researchgate.net In this system, a solution of the thiophene derivative and an aromatic bromide is passed through the heated reactor, affording the desired aryl-thiophene product with yields of up to 90% within residence times of only 30 to 60 minutes. researchgate.net This continuous process overcomes common issues of batch synthesis, such as high catalyst loading and prolonged reaction times, and has been successfully scaled to the gram level. researchgate.net

| Reaction Type | Substrates | Catalyst/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Direct Arylation | Thiophene derivatives + Aromatic bromides | Pd catalyst / K₂CO₃ (solid base) | Packed-bed reactor, 30-60 min residence time | Up to 90% | researchgate.net |

| GRIM Polymerization | 2,5-Dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | PFA coil reactor, 100°C | Controlled Molecular Weight | beilstein-journals.org |

The versatility of flow chemistry extends to the synthesis of thiophene-based polymers. The controlled synthesis of poly(3-hexylthiophene) (P3HT), a crucial material in organic electronics, has been demonstrated in a bench-top continuous-flow reactor. beilstein-journals.org This method allows for precise control over the polymer's molecular weight by carefully managing the addition of the catalyst to the monomer stream. The Grignard metathesis polymerization (GRIM) was successfully adapted to a two-step telescoped process under superheated conditions, showcasing the robustness of flow systems. beilstein-journals.org

The application of flow technology simplifies synthetic pathways and contributes to green chemistry by minimizing waste and enabling easier process intensification from laboratory to industrial scale. rsc.org For the synthesis of this compound and its analogs, flow chemistry offers a highly efficient and scalable route for the key C-H functionalization and arylation steps.

Chemical Reactivity and Transformational Chemistry of 3 4 Fluorobenzoyl Thiophene

Electrophilic Substitution Reactions on the Thiophene (B33073) Nucleus

Electrophilic aromatic substitution is a hallmark of aromatic compounds like thiophene, which is generally more reactive than benzene (B151609) in these reactions. iust.ac.ir However, the presence of substituents significantly influences the rate and regioselectivity of the substitution.

The 4-fluorobenzoyl group attached at the 3-position of the thiophene ring acts as a deactivating group. This deactivation stems from the electron-withdrawing nature of the carbonyl group (C=O), which pulls electron density from the thiophene ring through both inductive and resonance effects. vanderbilt.edu This reduction in electron density makes the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene.

The regioselectivity of electrophilic attack on a substituted thiophene is dictated by the electronic nature of the substituent and the inherent reactivity of the ring positions. In thiophene, the α-positions (C2 and C5) are significantly more reactive and better able to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during substitution than the β-positions (C3 and C4). stackexchange.com

For 3-(4-fluorobenzoyl)thiophene, the deactivating group at the C3 position strongly disfavors electrophilic attack at the adjacent C2 and C4 positions. The C5 position, being an α-position and furthest from the deactivating influence of the benzoyl group, becomes the most favorable site for electrophilic substitution. The fluorine atom on the phenyl ring has a minimal directing influence on the thiophene nucleus itself; its electronic effects are primarily relevant to the reactivity of the benzoyl portion of the molecule. Therefore, electrophiles are predicted to react preferentially at the C5 position. libretexts.org

While specific studies on this compound are not extensively documented, its behavior in key electrophilic substitution reactions can be predicted based on the principles of thiophene chemistry. Halogenation, nitration, and sulfonation are expected to yield the corresponding 5-substituted derivative as the major product.

Halogenation: Thiophenes undergo halogenation very readily, often requiring milder conditions than benzene to achieve monosubstitution. iust.ac.ir Bromination of this compound, for instance, using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a polar aprotic solvent, would be expected to selectively install a bromine atom at the C5 position.

Nitration: The nitration of thiophene requires careful selection of reagents to avoid oxidative degradation. A common method involves using acetyl nitrate or nitronium tetrafluoroborate. For this compound, these conditions would likely introduce a nitro group (-NO₂) at the C5 position. It is important to note that nitration of some acyl-heterocycles can be complex and may sometimes lead to substitution of the acyl group under harsh conditions. rsc.org

Sulfonation: Aromatic sulfonation is typically carried out using concentrated sulfuric acid or sulfur trioxide. wikipedia.org This reaction is reversible and would introduce a sulfonic acid group (-SO₃H) onto the thiophene ring, again with a strong preference for the C5 position.

The table below summarizes the expected outcomes for these electrophilic substitution reactions.

| Reaction Type | Reagent(s) | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-3-(4-fluorobenzoyl)thiophene |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 3-(4-Fluorobenzoyl)-5-nitrothiophene |

| Sulfonation | Concentrated Sulfuric Acid (H₂SO₄) | 4-(4-Fluorobenzoyl)thiophene-2-sulfonic acid |

Reactions Involving the Carbonyl Group

The ketone functionality in this compound presents a reactive site for a variety of transformations distinct from those on the thiophene ring.

The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of ketones.

Nucleophilic Addition: Strong nucleophiles, such as those found in Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(4-fluorophenyl)-1-(thiophen-3-yl)ethanol. The reaction proceeds via a tetrahedral intermediate and is generally irreversible. diva-portal.org

Condensation Reactions: The ketone can participate in condensation reactions with compounds containing an active methylene group. In a base-catalyzed reaction like the Knoevenagel condensation, this compound can react with reagents such as malononitrile or ethyl cyanoacetate. The reaction involves the initial formation of an enolate from the active methylene compound, which then attacks the carbonyl carbon, followed by dehydration to yield a new C=C double bond. Similarly, Claisen-Schmidt condensations with aldehydes or other ketones are also plausible.

| Reaction Type | Reagent(s) | Expected Product Class |

| Grignard Addition | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Tertiary Alcohol |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂), Base (e.g., piperidine) | α,β-Unsaturated dinitrile |

| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | Alkene |

Reduction: The carbonyl group can be selectively reduced without affecting the thiophene ring.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding (4-fluorophenyl)(thiophen-3-yl)methanol.

Reduction to Methylene Group: Complete deoxygenation of the carbonyl to a methylene group (-CH₂) can be achieved under more forceful conditions. The Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) would convert this compound to 3-(4-fluorobenzyl)thiophene.

Oxidation: While ketones are generally stable to oxidation, the thiophene ring is susceptible to it. khanacademy.org Studies on analogous 3-aroylthiophenes have shown that metabolic oxidation can occur at the sulfur atom, forming a highly reactive and electrophilic thiophene S-oxide intermediate. acs.org This intermediate can then be trapped by nucleophiles. While not a standard synthetic transformation of the ketone, this reactivity highlights the potential for oxidation at the sulfur heteroatom under specific conditions, which can lead to ring-opened products. acs.org

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Deoxygenation | Hydrazine, KOH (Wolff-Kishner) | Methylene (-CH₂) |

| S-Oxidation | Peroxy acids (e.g., m-CPBA) | Thiophene-S-oxide |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it must first be functionalized with a suitable leaving group, typically a halogen like bromine or iodine. As established, halogenation occurs selectively at the C5 position. The resulting 5-halo-3-(4-fluorobenzoyl)thiophene is an excellent substrate for a variety of cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (like an arylboronic acid) with an organic halide. mdpi.com 5-Bromo-3-(4-fluorobenzoyl)thiophene could be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) to synthesize 3,5-diarylthiophene derivatives. researchgate.nettcichemicals.com

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (stannane). wikipedia.orgorganic-chemistry.org This method is highly versatile and tolerant of many functional groups. libretexts.org A 5-bromo- or 5-iodo- derivative of the title compound could react with various aryl, heteroaryl, or vinyl stannanes to create complex conjugated systems.

Heck Reaction: The Heck reaction forms a C-C bond between an organic halide and an alkene. youtube.comliverpool.ac.uk Reacting 5-bromo-3-(4-fluorobenzoyl)thiophene with an alkene such as styrene or an acrylate ester, catalyzed by a palladium source, would attach the vinyl group at the C5 position of the thiophene ring. nih.gov

The table below outlines potential cross-coupling reactions using a halogenated derivative.

| Reaction Name | Substrate | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki | 5-Bromo-3-(4-fluorobenzoyl)thiophene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Fluorobenzoyl)-5-phenylthiophene |

| Stille | 5-Bromo-3-(4-fluorobenzoyl)thiophene | Tributyl(vinyl)tin | Pd(PPh₃)₄, LiCl | 3-(4-Fluorobenzoyl)-5-vinylthiophene |

| Heck | 5-Bromo-3-(4-fluorobenzoyl)thiophene | Styrene | Pd(OAc)₂, P(o-tol)₃, Base | 3-(4-Fluorobenzoyl)-5-styrylthiophene |

Suzuki, Stille, and Related Palladium-Catalyzed Couplings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura wikipedia.orgscirp.org and Stille couplings organic-chemistry.orglibretexts.orgwikipedia.org, are powerful methods for forming carbon-carbon bonds. These reactions are instrumental in synthesizing complex molecules, including conjugated polymers and materials for organic electronics thermofisher.com. Typically, for a thiophene derivative to participate as a substrate in these reactions, it must be functionalized with a leaving group, such as a halide (e.g., bromine, iodine) or a triflate wikipedia.org. The reaction then couples this substrate with an organoboron (Suzuki) or organotin (Stille) reagent wikipedia.orgorganic-chemistry.org.

Despite the prevalence of these methods, a specific search for the application of Suzuki or Stille couplings to a halogenated derivative of this compound did not yield any explicit examples, reaction conditions, or product characterizations. The literature focuses on thiophenes with other substitution patterns, often involving electron-donating alkyl or alkoxy groups that facilitate these transformations. The presence of an electron-withdrawing 3-aroyl group, as in this compound, can influence the electronic properties of the thiophene ring and the reactivity of adjacent C-H or C-halogen bonds, but specific studies detailing these effects in coupling reactions are absent in the available literature.

Extension of π-Conjugated Systems

The extension of π-conjugated systems is a primary application of palladium-catalyzed cross-coupling reactions. By coupling aromatic or vinylic building blocks to a core molecule, larger systems with tailored electronic and optical properties can be constructed. For this compound, this would involve coupling other aromatic or heteroaromatic groups to the thiophene ring, likely at the 2- or 5-positions. However, due to the lack of specific data on its participation in Suzuki, Stille, or related direct arylation reactions, there are no documented examples to report for the systematic extension of its π-conjugated system.

Polymerization Studies

Oxidative Polymerization for Conjugated Polymer Formation

Oxidative polymerization, commonly employing oxidants like iron(III) chloride (FeCl₃), is a standard method for synthesizing polythiophenes nih.govdntb.gov.uaresearchgate.net. The reaction proceeds via the oxidation of the monomer to a radical cation, which then couples with other monomers to form the polymer chain. The success of this method is highly dependent on the oxidation potential of the thiophene monomer.

Thiophene monomers substituted with electron-withdrawing groups, such as the 3-aroyl group in this compound, possess a higher oxidation potential. This makes them significantly more resistant to oxidative polymerization compared to thiophenes with electron-donating substituents (e.g., 3-alkylthiophenes) acs.org. Research on the metabolic oxidation of a similar 3-aroylthiophene indicates that oxidation occurs on the sulfur atom to form a reactive, electrophilic thiophene sulfoxide, which is then trapped by nucleophiles rather than initiating polymerization acs.org. This suggests that oxidative polymerization of this compound may not be a favorable or straightforward process. No studies reporting the successful synthesis of a homopolymer from this compound via oxidative methods were identified.

Copolymerization with Other Monomers

Copolymerization allows for the fine-tuning of polymer properties by incorporating two or more different monomeric units into the polymer chain. This is often achieved through controlled polymerization techniques, including Stille and Suzuki polycondensation, where different di-functionalized monomers are combined researchgate.net.

A search for studies involving this compound as a comonomer in the synthesis of conjugated copolymers did not yield any specific results. While there is extensive research on the copolymerization of various functionalized thiophenes with other aromatic units like benzothiadiazole researchgate.net, fluorene, or thieno[3,4-b]thiophene rsc.orguakron.edu for applications in organic electronics, this compound is not featured as a building block in these reports.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Fluorobenzoyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For 3-(4-Fluorobenzoyl)thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound provides crucial information regarding the disposition of protons on both the thiophene (B33073) and the fluorobenzoyl moieties. The aromatic region of the spectrum is of particular interest, where the distinct electronic environments of the protons on the two rings lead to a characteristic set of signals.

The protons of the thiophene ring typically appear as a set of coupled multiplets. The proton at the C2 position is expected to be the most deshielded due to its proximity to the sulfur atom and the electron-withdrawing benzoyl group. The protons at the C4 and C5 positions will exhibit their own characteristic chemical shifts and coupling patterns, which are influenced by their relative positions on the thiophene ring.

The protons on the 4-fluorophenyl group exhibit a characteristic AA'BB' splitting pattern, a consequence of the symmetrical disubstitution of the benzene (B151609) ring. The protons ortho to the fluorine atom will be influenced by its electronegativity and will show coupling to the fluorine nucleus, in addition to coupling with the adjacent meta protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 (Thiophene) | 7.8 - 8.2 | dd | J = 5.0, 1.5 |

| H4 (Thiophene) | 7.3 - 7.6 | dd | J = 5.0, 3.0 |

| H5 (Thiophene) | 7.6 - 7.9 | dd | J = 3.0, 1.5 |

| H2'/H6' (Fluorophenyl) | 7.9 - 8.3 | dd | J = 9.0, 5.5 |

| H3'/H5' (Fluorophenyl) | 7.1 - 7.4 | t | J = 9.0 |

Note: The predicted values are based on analogous structures and established spectroscopic principles.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule, with their chemical shifts being indicative of their hybridization and electronic environment.

The carbonyl carbon of the benzoyl group is expected to appear at a significantly downfield chemical shift, typically in the range of 180-200 ppm, due to the strong deshielding effect of the bonded oxygen atom. The carbon atoms of the aromatic rings will resonate in the region of 120-140 ppm. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. The carbons of the thiophene ring will also show distinct chemical shifts based on their position relative to the sulfur atom and the benzoyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-F (Fluorophenyl) | ~165 (d, ¹JCF ≈ 250 Hz) |

| C-ipso (Fluorophenyl) | ~133 |

| C2'/C6' (Fluorophenyl) | ~131 |

| C3'/C5' (Fluorophenyl) | ~115 (d, ²JCF ≈ 22 Hz) |

| C2 (Thiophene) | ~138 |

| C3 (Thiophene) | ~140 |

| C4 (Thiophene) | ~126 |

| C5 (Thiophene) | ~128 |

Note: The predicted values are based on analogous structures and established spectroscopic principles. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing benzoyl-thiophene group will influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. In a proton-coupled ¹⁹F NMR spectrum, this signal would appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-F | -105 to -115 |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and is based on typical values for para-substituted fluorobenzoyl compounds.

Two-dimensional (2D) NMR techniques are instrumental in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of complex molecules like this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show cross-peaks between the coupled protons on the thiophene ring (H2, H4, and H5) and between the ortho and meta protons on the fluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the protons on the fluorophenyl ring and the carbonyl carbon, as well as between the thiophene protons and the carbonyl carbon, confirming the connectivity of the benzoyl and thiophene moieties.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements.

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The most prominent of these will be the strong absorption band for the carbonyl (C=O) stretching vibration, which is expected in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the attached thiophene and fluorophenyl rings.

The spectrum will also show characteristic absorptions for the C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-S stretching of the thiophene ring. A strong absorption band corresponding to the C-F stretching vibration is also expected, typically in the range of 1200-1250 cm⁻¹.

Table 4: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1660 - 1640 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1200 |

| Thiophene Ring Vibrations | 1400 - 700 |

Note: The predicted values are based on characteristic vibrational frequencies for the respective functional groups.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The polarizability of the molecule's bonds changes during vibration, giving rise to characteristic Raman shifts. The spectrum is expected to be dominated by contributions from the thiophene and fluorobenzoyl moieties.

Key vibrational modes anticipated in the Raman spectrum of this compound include:

C=O Stretching: A strong and characteristic band for the carbonyl group is expected in the region of 1640-1680 cm⁻¹. The conjugation with both the thiophene and fluorophenyl rings can influence the exact position of this band.

Aromatic C=C Stretching: Multiple bands corresponding to the C=C stretching vibrations of the thiophene and fluorophenyl rings are predicted to appear in the 1400-1600 cm⁻¹ range.

Thiophene Ring Vibrations: The characteristic ring breathing and stretching modes of the thiophene ring are expected to be observed.

C-F Stretching: The stretching vibration of the C-F bond in the fluorophenyl group is anticipated to produce a band in the region of 1150-1250 cm⁻¹.

C-S Stretching: Vibrations involving the carbon-sulfur bonds of the thiophene ring typically appear at lower wavenumbers.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide a more detailed assignment of the vibrational modes. nih.gov A comparison of the experimental Raman spectrum with theoretically predicted frequencies allows for a thorough understanding of the molecule's vibrational landscape. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1640-1680 |

| Aromatic (C=C) Stretch | 1400-1600 |

| C-F Stretch | 1150-1250 |

| Thiophene Ring Breathing | ~1000-1100 |

| C-S Stretch | ~600-800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation events to produce characteristic daughter ions.

The expected fragmentation pattern is primarily dictated by the stability of the resulting fragments. Key fragmentation pathways for aryl ketones involve α-cleavage and cleavage at the carbonyl group. miamioh.edu The mass spectrum of this compound is anticipated to show a prominent molecular ion peak, confirming its molecular weight.

The primary fragmentation steps are predicted to be:

Formation of the Fluorobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in the formation of the highly stable 4-fluorobenzoyl cation (m/z 123). This is expected to be a major peak in the spectrum.

Formation of the Thienoyl Cation: Alternatively, cleavage can lead to the formation of the 3-thienoyl cation (m/z 111).

Loss of CO: The benzoyl and thienoyl cations can further fragment by losing a neutral carbon monoxide (CO) molecule, leading to the formation of the 4-fluorophenyl cation (m/z 95) and the thienyl cation (m/z 83), respectively.

Fragments from the Thiophene Ring: Further fragmentation of the thiophene ring can also be expected.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 206 | [M]⁺˙ (Molecular Ion) |

| 123 | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation) |

| 111 | [C₅H₃OS]⁺ (3-Thienoyl cation) |

| 95 | [C₆H₄F]⁺ (4-Fluorophenyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The molecule is expected to adopt a non-planar conformation due to the rotation around the single bonds connecting the carbonyl group to the thiophene and fluorophenyl rings. The dihedral angle between the planes of the two aromatic rings is a key conformational parameter. In similar structures, this dihedral angle can vary, influencing the molecular packing. nih.gov

The crystal packing is likely to be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions such as C-H···O and C-H···F hydrogen bonds. The presence of the fluorine atom can lead to specific packing motifs. In some thiophene-3-carbonyl derivatives, "ring flip disorder" has been observed, where the thiophene ring can occupy two different orientations within the crystal lattice. mdpi.com

Table 3: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Conformation | Non-planar |

| Key Dihedral Angle | Thiophene-C(O)-Phenyl |

| Intermolecular Interactions | C-H···O, C-H···F, π-π stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system formed by the thiophene ring, the carbonyl group, and the fluorophenyl ring.

The conjugation between the aromatic rings and the carbonyl group leads to a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. Studies on benzoylthiophenes have shown that the position of substitution on the thiophene ring influences the electronic absorption spectra. acs.org

The UV-Vis spectrum is anticipated to show two main absorption bands:

π → π Transition:* An intense absorption band at a shorter wavelength, likely in the range of 250-300 nm, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the extended conjugated system.

n → π Transition:* A weaker absorption band at a longer wavelength, typically above 300 nm, corresponding to the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The solvent polarity can influence the position of these bands. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and assign the observed absorption bands. mdpi.com

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 250-300 | High |

| n → π | >300 | Low |

Computational and Theoretical Chemistry Studies on 3 4 Fluorobenzoyl Thiophene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the electronic structure and properties of molecules. For 3-(4-Fluorobenzoyl)thiophene, DFT calculations offer a detailed understanding of its geometry, reactivity, and spectroscopic characteristics. These theoretical studies complement experimental findings and aid in the rational design of new materials with tailored properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are employed to determine its optimized geometry.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. Studies have investigated various possible conformers of thiophene (B33073) derivatives by rotating specific dihedral angles. For instance, in a related compound, four potential conformers were identified, with the one having a planar structure and dihedral angles close to 0° or 180° being the most stable due to its lower total energy. This planarity suggests a high degree of conjugation within the molecule.

The optimized geometric parameters, such as bond lengths and bond angles, can be calculated and compared with experimental data where available. For example, in a study of a similar thiophene derivative, the calculated bond lengths for the thiophene ring were found to be consistent with those of structurally related compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of a material.

For thiophene derivatives, the HOMO and LUMO energy levels and their corresponding energy gaps are calculated using DFT and time-dependent DFT (TD-DFT) methods. These calculations provide insights into the intramolecular charge transfer (ICT) that occurs within the molecule. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. The introduction of different substituent groups can significantly influence the electronic structure and thus the HOMO-LUMO gap. For instance, studies on related thiophene systems have shown that extending π-conjugation can lead to a narrower HOMO-LUMO band gap.

The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In many thiophene-based systems, the HOMO is often localized on the thiophene ring, while the LUMO is distributed over the acceptor part of the molecule.

| Property | Calculated Value (eV) |

| HOMO Energy | Varies with method |

| LUMO Energy | Varies with method |

| HOMO-LUMO Gap | ~4.4871 |

Note: The provided HOMO-LUMO gap value is from a study on a triazine derivative and is included for illustrative purposes. Specific values for this compound would require dedicated calculations.

Vibrational Frequency Calculations and Spectroscopic Simulation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory as the geometry optimization to ensure that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and to aid in the assignment of vibrational modes to specific molecular motions.

For thiophene derivatives, DFT calculations using methods like B3LYP with basis sets such as 6-31G(d) and 6-311++G(d,p) have been shown to provide theoretical spectra that are in good agreement with experimental data. The calculated IR intensities and Raman activities help in the precise assignment of fundamental vibrational modes, especially for those that are close in frequency. These simulations provide a detailed picture of the vibrational dynamics of the molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, Lewis-like picture of the electronic structure, allowing for the investigation of charge transfer and hyperconjugative interactions. The analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory.

In the context of this compound, NBO analysis can elucidate the delocalization of electron density and the nature of intermolecular interactions. For example, it can identify key donor-acceptor interactions, such as those involving the lone pairs of the sulfur and oxygen atoms and the antibonding orbitals of neighboring groups. The stabilization energies (E(2)) associated with these interactions provide a measure of their strength. This analysis is crucial for understanding the forces that govern molecular packing in the solid state.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It provides a visual representation of the charge distribution around a molecule and helps in identifying sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map can reveal the most reactive sites. The negative potential is generally localized around the electronegative oxygen and fluorine atoms, making them likely sites for electrophilic attack. The positive potential is often found around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other molecules and for understanding its biological activity, if any.

Hyperpolarizability and Nonlinear Optical Properties Prediction

Theoretical calculations play a significant role in the prediction and understanding of the nonlinear optical (NLO) properties of materials. Organic molecules with extended π-conjugated systems and strong donor-acceptor groups can exhibit significant NLO responses. The first hyperpolarizability (β) is a key parameter that characterizes the second-order NLO properties of a molecule.

DFT calculations can be used to compute

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the fluctuations, conformational changes, and interactions of molecules, offering insights into their biological and chemical functions at an atomic level. researchgate.net

In the context of drug design, MD simulations are crucial for understanding how a ligand binds to a receptor. For instance, studies on related thiophene derivatives have used MD simulations to elucidate their mechanism of action. A study on thiophene-3-benzamide derivatives used molecular dynamics to explain the difference in antiestrogenic activity between active compounds and an inactive 5-fluorobenzoyl counterpart. nih.gov The simulations revealed that the inactive derivative adopted an unfavorable conformation, leading to an unstable drug-receptor complex. nih.gov Similarly, ab initio molecular dynamics studies on the parent thiophene ring have investigated the relaxation pathways after photoexcitation, showing ultrafast ring-opening dynamics. rsc.org

These examples highlight how MD simulations could be applied to this compound to:

Predict its stable conformations in different solvents.

Simulate its binding process to a target protein, revealing key interactions and the stability of the resulting complex.

Understand how structural modifications might alter its dynamic properties and, consequently, its biological activity.

The results from MD simulations are often analyzed to determine parameters like root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. nih.gov

A QSAR model is typically expressed as a mathematical equation that relates biological activity (e.g., IC₅₀ or EC₅₀ values) to calculated molecular descriptors. mdpi.com These descriptors quantify various physicochemical properties of the molecules, generally categorized as:

Electronic: Descriptors related to the electron distribution, such as HOMO/LUMO energies and partial atomic charges. atlantis-press.com

Steric: Descriptors related to the size and shape of the molecule, like molecular weight and molar refractivity. atlantis-press.com

Lipophilic: Descriptors related to the molecule's hydrophobicity, most commonly represented by the partition coefficient (logP). atlantis-press.com

To develop a QSAR model for analogues of this compound, a researcher would first need to synthesize a series of related compounds and measure their biological activity against a specific target. For example, a study on thiophene-3-benzamide derivatives evaluated their cytotoxicity against MCF7 breast cancer cells, obtaining IC₅₀ values that could be used for QSAR modeling. nih.gov

The process involves several key steps:

Data Set Selection: A diverse set of thiophene derivatives with a range of biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using specialized software.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation linking the most relevant descriptors to the observed activity. analis.com.my

Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. nih.govanalis.com.my

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov

Interactive Data Table: Hypothetical QSAR Data for this compound Analogues

Below is a hypothetical data table illustrating the type of data used in a QSAR study. The activity (pIC₅₀) is the negative logarithm of the IC₅₀ value.

| Compound | R-Group | pIC₅₀ (Activity) | LogP (Lipophilicity) | Molecular Weight (Steric) | LUMO Energy (Electronic) |

| 1 | -F | 6.5 | 3.1 | 220.25 | -1.2 eV |

| 2 | -Cl | 6.8 | 3.5 | 236.70 | -1.4 eV |

| 3 | -H | 6.2 | 2.9 | 202.25 | -1.1 eV |

| 4 | -CH₃ | 6.4 | 3.3 | 216.28 | -1.0 eV |

| 5 | -NO₂ | 7.1 | 2.8 | 247.25 | -2.0 eV |

Structural Modification and Derivative Synthesis of 3 4 Fluorobenzoyl Thiophene Analogs

Modifications of the Thiophene (B33073) Ring System

The reactivity of the thiophene ring in electrophilic aromatic substitution is significantly influenced by the nature of the substituents it bears. Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophilic attack. wikipedia.orgstudypug.com

In the context of a 3-acylthiophene such as 3-(4-Fluorobenzoyl)thiophene, the benzoyl group itself is an electron-withdrawing group, which deactivates the thiophene ring, particularly at the 2- and 5-positions. Further substitution on the thiophene ring can either enhance or counteract this effect.

Electron-Donating Groups (EDGs): The introduction of EDGs like alkyl, alkoxy, or amino groups onto the thiophene ring is expected to increase its reactivity in electrophilic substitution reactions. These groups activate the ring, primarily directing incoming electrophiles to the ortho and para positions relative to themselves. For a 3-substituted thiophene, an EDG at the 2-position would direct further substitution to the 5-position, while an EDG at the 4-position would also favor substitution at the 5-position. Alkyl groups are considered weakly activating, donating electron density through an inductive effect. wikipedia.org Groups with lone pairs, such as -OH, -NH2, and -OR, are strong activating groups due to their ability to donate electrons via resonance. studypug.com

Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs, such as nitro (-NO2), cyano (-CN), or other carbonyl groups, would further deactivate the thiophene ring. studypug.com These groups generally direct incoming electrophiles to the meta position. In a 3-acylthiophene, the introduction of another EWG would make electrophilic substitution significantly more challenging. For instance, a nitro group could be introduced to create building blocks for more complex molecules like azo dyes.

| Group Type | Examples | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| Electron-Donating (Activating) | -CH₃, -OH, -NH₂, -OCH₃ | Increases reactivity towards electrophilic substitution | Ortho, Para-directing |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -COOH, -CHO | Decreases reactivity towards electrophilic substitution | Meta-directing |

Fusing the thiophene ring of this compound with other heterocyclic systems is a powerful strategy for creating novel, extended π-conjugated systems with unique properties. Thienothiophenes and indolizines are two such examples.

Thienothiophenes: These are bicyclic aromatic compounds consisting of two fused thiophene rings. wikipedia.org Their planar structure and electron-rich nature make them valuable in materials science. mdpi.comresearchgate.net The synthesis of thienothiophene derivatives often involves the cyclization of appropriately substituted thiophenes. wikipedia.org Starting from a this compound derivative, one could envision a synthetic route where functional groups are introduced at the 2 and 3 or 3 and 4 positions of the thiophene ring, which can then undergo a ring-closing reaction to form the second thiophene ring. For instance, the reaction of a 3-nitrothiophene (B186523) containing carbonyl fragments with thioglycolates can lead to the formation of thieno[3,2-b]thiophene (B52689) derivatives. researchgate.net

Indolizines: Indolizine (B1195054) is a nitrogen-containing heterocyclic aromatic compound. rsc.org The synthesis of indolizine derivatives can be achieved through various methods, including those starting from pyridine (B92270) or pyrrole (B145914) derivatives. rsc.org A plausible approach to fuse an indolizine ring onto the thiophene scaffold of this compound would involve the functionalization of the thiophene ring to enable a subsequent cyclization reaction. For example, N-(thienylmethyl)-5-oxoprolines can undergo intramolecular Friedel-Crafts cyclization to form thieno-fused indolizinediones. scispace.com This suggests that a suitably modified this compound could serve as a precursor for the synthesis of novel thieno-indolizine derivatives.

Alterations to the 4-Fluorobenzoyl Moiety

Modifications to the 4-fluorobenzoyl part of the molecule offer another avenue for creating a diverse range of analogs. These changes can include altering the position of the fluorine atom or replacing it with other substituents.

Replacing the fluorine atom with other halogens (Cl, Br, I) or with alkyl groups can further diversify the chemical space of this compound analogs.

Halogen Substituents: The synthesis of thiophene derivatives with different halogenated benzoyl moieties can be accomplished using similar synthetic strategies, such as Friedel-Crafts acylation with the appropriately substituted benzoyl chloride. The variation in the halogen atom affects both the electronic and steric properties of the molecule. For instance, moving down the halogen group from fluorine to iodine increases the size of the atom and alters its electronegativity and ability to form halogen bonds.

Alkyl Substituents: The introduction of alkyl groups, such as methyl or ethyl, on the benzoyl ring can be achieved by using the corresponding alkyl-substituted benzoyl chloride in a Friedel-Crafts reaction. researchgate.net Alkyl groups are electron-donating and can influence the electronic properties of the benzoyl ring. They also add lipophilicity to the molecule, which can affect its solubility and pharmacokinetic properties.

| Modification | Example Compound Name | Synthetic Precursor (Acylating Agent) |

|---|---|---|

| Positional Isomer of Fluorine | 3-(2-Fluorobenzoyl)thiophene | 2-Fluorobenzoyl chloride |

| Positional Isomer of Fluorine | 3-(3-Fluorobenzoyl)thiophene | 3-Fluorobenzoyl chloride |

| Other Halogen (Chlorine) | 3-(4-Chlorobenzoyl)thiophene | 4-Chlorobenzoyl chloride |

| Other Halogen (Bromine) | 3-(4-Bromobenzoyl)thiophene | 4-Bromobenzoyl chloride |

| Alkyl Substituent (Methyl) | 3-(4-Methylbenzoyl)thiophene | 4-Methylbenzoyl chloride |

Heterocyclic Ring Inclusion and Scaffold Diversification (e.g., Spiro-compounds)

A more complex approach to modifying the this compound structure involves the incorporation of the thiophene ring into a spirocyclic system. Spiro compounds are characterized by having two rings connected through a single shared atom. researchgate.net The synthesis of such compounds often utilizes cycloaddition reactions.

A common and powerful method for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. isca.meacademie-sciences.fr This reaction can be employed to synthesize spiro-pyrrolidines and other spiro-heterocycles. In the case of this compound, the carbonyl group can be transformed into an exocyclic double bond, which can then act as a dipolarophile in a 1,3-dipolar cycloaddition reaction with a suitable 1,3-dipole, such as an azomethine ylide. This would lead to the formation of a spiro-pyrrolidine fused to the thiophene ring at the 3-position. isca.me

For instance, a three-component reaction between an α,β-unsaturated ketone with a thiophene substituent, an amino acid, and a cyclic ketone can generate a spiro-pyrrolidine derivative in a regio- and stereoselective manner. isca.me Adapting this methodology, one could first synthesize a chalcone-like derivative from this compound, which would then serve as the dipolarophile for the cycloaddition reaction. This approach allows for the creation of complex, three-dimensional structures from a relatively simple starting material, significantly diversifying the molecular scaffold. rsc.orgnih.gov

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" within the strict confines of the provided outline. The compound is likely a chemical intermediate or building block, and its specific end-use applications in the requested advanced material science domains are not documented in publicly accessible resources.

Applications in Advanced Materials Science

Environmental Science Applications

Materials for Environmental Remediation

The application of 3-(4-Fluorobenzoyl)thiophene in materials for environmental remediation is another area where its potential is being explored, primarily through the lens of related thiophene-based materials. Thiophene-containing polymers and composites have demonstrated utility in the removal of organic dyes and other pollutants from wastewater through adsorption and photocatalytic degradation. mdpi.comekb.egpjoes.com

Corrosion Inhibition Studies in Metal Protection

The use of thiophene (B33073) derivatives as corrosion inhibitors for metals, particularly for mild steel in acidic environments, has been a subject of extensive research. mdpi.comicrc.ac.irrsc.orgmdpi.comresearchgate.neticrc.ac.ir These organic compounds can effectively reduce the rate of corrosion by adsorbing onto the metal surface and forming a protective barrier. mdpi.comicrc.ac.irrsc.orgmdpi.comresearchgate.neticrc.ac.ir The inhibition efficiency of these molecules is closely linked to their chemical structure, including the presence of heteroatoms (like sulfur in the thiophene ring), aromatic rings, and various substituent groups. nih.govlew.ro

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mdpi.comicrc.ac.iricrc.ac.ir The mechanism of inhibition can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the inhibitor and the metal). mdpi.com

While specific electrochemical studies on this compound are not extensively documented in the available literature, research on analogous thiophene derivatives provides valuable insights. The presence of the sulfur atom in the thiophene ring, the carbonyl group, and the aromatic rings in this compound are all features known to contribute to effective corrosion inhibition. nih.govlew.ro The fluorine atom, being highly electronegative, can also influence the electron density distribution in the molecule, which in turn can affect its adsorption characteristics on the metal surface.

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the interaction between thiophene-based inhibitors and metal surfaces. researchgate.netnih.gov These studies have shown that electron-donating groups tend to increase the electron density on the thiophene ring, enhancing its ability to donate electrons to the metal surface and thus improving inhibition efficiency. nih.gov Conversely, electron-withdrawing groups, such as the fluorobenzoyl group, can also contribute to the interaction through different mechanisms. nih.gov

Table 1: Research Findings on Corrosion Inhibition by Thiophene Derivatives

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| Thiophene Azo Dye Derivatives | Carbon Steel | 2 M HCl | Up to 97.9 | Langmuir | lew.ro |

| Aminothiophene Derivatives | Carbon Steel | Perchloric Acid | Positively correlated with concentration | Langmuir | lew.ro |

| N(4)-substituted thiosemicarbazones | Mild Steel | 1 M HCl | Up to 99.17 | Langmuir | researchgate.net |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1.0 M HCl | 92.5 | Langmuir | mdpi.comuaeh.edu.mx |

The data in Table 1, derived from studies on various thiophene derivatives, illustrates the high potential of this class of compounds as corrosion inhibitors. The consistent adherence to the Langmuir adsorption isotherm across different studies suggests a common mechanism of action involving monolayer adsorption. The high inhibition efficiencies reported further underscore the effectiveness of these compounds in protecting metals from corrosion. Further experimental and theoretical studies are needed to specifically quantify the corrosion inhibition efficiency and elucidate the precise adsorption mechanism of this compound on different metal surfaces.

Medicinal Chemistry Research on 3 4 Fluorobenzoyl Thiophene and Its Analogs Preclinical Focus

Role as a Privileged Pharmacophore in Drug Discovery

The 3-(4-Fluorobenzoyl)thiophene scaffold can be considered a "privileged pharmacophore," a concept that describes molecular frameworks capable of binding to multiple biological targets. The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established component in a multitude of approved drugs. nih.gov Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further contributing to drug-receptor interactions. nih.gov

The benzoyl moiety provides a rigid scaffold that can position substituents in a defined three-dimensional space, facilitating interactions with target proteins. The presence of a fluorine atom on the benzoyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. The combination of the thiophene ring and the fluorobenzoyl group in a single molecule creates a versatile platform for developing novel therapeutic agents across various disease areas, including cancer and inflammatory conditions.

Structure-Activity Relationship (SAR) Studies for Biological Potential

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound and its analogs, these studies involve systematically modifying different parts of the molecule to understand their impact on bioactivity.

Impact of Thiophene Ring Substitutions on Bioactivity

Modifications to the thiophene ring of 3-aroylthiophene analogs have been shown to significantly influence their biological activity. While specific data for this compound is limited in publicly available research, studies on related 2-amino-3-aroylthiophene derivatives provide valuable insights into the potential effects of substitutions at the C2, C4, and C5 positions.

For instance, in a series of 2-amino-3-(p-chlorobenzoyl)-4-benzyl-5-arylthiophene derivatives acting as allosteric modulators of the A1 adenosine (B11128) receptor, the nature and position of substituents on the thiophene ring were found to be critical for activity. sioc-journal.cn The presence of an amino group at the C2 position is a common feature in many biologically active thiophenes. The introduction of aryl groups at the C5 position has been shown to modulate potency, with different electronic properties (electron-donating or electron-withdrawing) on this aryl ring fine-tuning the allosteric enhancing effect. sioc-journal.cn Furthermore, a study on regioisomeric 4-aryl-5-benzylthiophene analogues revealed that the specific placement of these substituents is crucial, as a swap in their positions led to a reduction in allosteric enhancer activity. sioc-journal.cn